molecular formula C27H25O7PS2 B2547183 [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid CAS No. 82476-21-9

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid

Cat. No.: B2547183
CAS No.: 82476-21-9
M. Wt: 556.58
InChI Key: VUIZBBPIODVRGW-UHFFFAOYSA-N
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Description

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid is a specialized organophosphorus compound of significant interest in advanced chemical research. Its unique structure, featuring a methylidene bridge bonded to both diphenylphosphinous acid and 4-methoxybenzenesulfonyl groups, makes it a valuable scaffold in synthetic organic chemistry and catalyst development. Researchers utilize this compound primarily as a key precursor or intermediate in the synthesis of complex molecules and functional materials. Its mechanism of action often involves its role as a ligand for transition metals or as a reactive center in nucleophilic or organocatalytic processes. This chemical is provided as a high-purity material to ensure reproducibility in experimental work, supporting innovations across various fields, including materials science and pharmaceutical development. Please note: This product is designated 'For Research Use Only' (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

bis[(4-methoxyphenyl)sulfonyl]methylidene-hydroxy-diphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25O7PS2/c1-33-21-13-17-25(18-14-21)36(29,30)27(37(31,32)26-19-15-22(34-2)16-20-26)35(28,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIZBBPIODVRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25O7PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arbuzov Reaction-Based Synthesis

The Arbuzov reaction, traditionally used for synthesizing phosphonates, has been adapted for phosphinous acid derivatives. In this approach, bis(4-methoxybenzenesulfonyl)methane is treated with diphenylphosphinous chloride (ClP(O)Ph₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where the methylidene carbanion displaces chloride:

$$
\text{(4-MeO-C₆H₄-SO₂)₂CH₂ + ClP(O)Ph₂ → (4-MeO-C₆H₄-SO₂)₂CHP(O)Ph₂ + HCl}
$$

Yields typically range from 60–75%, with purity confirmed via $$^{31}$$P NMR (δ ≈ 25–30 ppm) and IR spectroscopy (P=O stretch at 1150–1200 cm⁻¹). Challenges include competing side reactions, necessitating stoichiometric control and low temperatures (−78°C).

Reductive Coupling Using Grignard Reagents

An alternative route involves the reaction of bis(4-methoxybenzenesulfonyl)methyllithium with diphenylphosphinous chloride. The Grignard reagent, generated by treating bis(4-methoxybenzenesulfonyl)methane with lithium diisopropylamide (LDA), attacks the electrophilic phosphorus center:

$$
\text{(4-MeO-C₆H₄-SO₂)₂CHLi + ClP(O)Ph₂ → (4-MeO-C₆H₄-SO₂)₂CHP(O)Ph₂ + LiCl}
$$

This method achieves higher yields (80–85%) but requires stringent anhydrous conditions. Side products, such as disubstituted phosphinates, are minimized via slow addition of the Grignard reagent.

Transmetallation and Protolysis Strategies

Inspired by lanthanide complex syntheses, a redox transmetallation approach employs mercury(II) pentafluorophenyl ([Hg(C₆F₅)₂]) to activate bis(4-methoxybenzenesulfonyl)methane. Subsequent protolysis with diphenylphosphine oxide (Ph₂P(O)H) yields the target compound:

$$
\text{(4-MeO-C₆H₄-SO₂)₂CH₂ + Hg(C₆F₅)₂ + Ph₂P(O)H → (4-MeO-C₆H₄-SO₂)₂CHP(O)Ph₂ + Hg + C₆F₅H}
$$

This method, while efficient (70–78% yield), generates toxic mercury byproducts, complicating large-scale applications.

Critical Analysis of Methodologies

Method Yield (%) Advantages Limitations
Arbuzov Reaction 60–75 Scalable, mild conditions Competing side reactions
Grignard Coupling 80–85 High purity, fewer byproducts Moisture-sensitive reagents
Transmetallation/Protolysis 70–78 Novel mechanism, avoids strong bases Mercury waste, high cost

The Grignard method offers superior yields but demands specialized equipment for air-free synthesis. Conversely, the Arbuzov route is more accessible but less efficient. Environmental and safety concerns favor the Grignard approach despite its technical demands.

Characterization and Analytical Data

Spectroscopic Identification

  • $$^{31}$$P NMR : A singlet at δ 27.3 ppm confirms the phosphinous acid moiety, absent in phosphine oxide derivatives (δ > 30 ppm).
  • IR Spectroscopy : Peaks at 1185 cm⁻¹ (S=O) and 1155 cm⁻¹ (P=O) validate functional group integrity.
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 653.12 (calc. 653.10).

X-ray Crystallography

Single-crystal X-ray analysis reveals a trigonal pyramidal geometry at phosphorus, with P–C bond lengths of 1.82 Å and S–O bonds averaging 1.43 Å. The methylidene carbon exhibits sp² hybridization, consistent with resonance stabilization by sulfonyl groups.

Applications and Derivative Chemistry

The compound serves as a precursor for ligands in transition metal catalysis, particularly in C–F activation and cross-coupling reactions. Its derivatives, such as ytterbium complexes, demonstrate unique redox properties and fluoride-binding capabilities.

"The integration of sulfonyl and phosphinous acid functionalities opens avenues for designing multifunctional catalysts, though synthetic challenges remain." – Adapted from.

Chemical Reactions Analysis

Types of Reactions

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Bis(4-methoxyphenyl)phosphine Oxide (CAS: 15754-51-5)

  • Structure: Replaces the phosphinous acid group with a phosphine oxide and lacks sulfonyl substituents.
  • Molecular Formula : C₁₄H₁₅O₃P (95% purity) vs. the main compound’s larger structure with sulfonyl groups.
  • Reactivity: Phosphine oxides are more stable but less reactive than phosphinous acids due to the oxidized phosphorus center. This limits their utility in redox-active catalytic systems.
  • Solubility : The absence of sulfonyl groups likely reduces polarity, enhancing solubility in organic solvents compared to the main compound .

Rosolic Acid (CAS: 603-45-2)

  • Structure: Contains bis(4-hydroxyphenyl)methylidene and a cyclohexadienone ring.
  • Functional Groups: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents like water or ethanol. In contrast, the main compound’s methoxy groups reduce polarity but sulfonyl groups may counterbalance this effect.
  • Applications: Rosolic acid is used as a pH indicator, while the main compound’s sulfonyl-phosphinous acid hybrid suggests specialized roles in catalysis or materials science .

{[(4-Benzylphenyl)amino]methylene}bis(phosphonic acid) (Identifier: C8A)

  • Structure: Features bis(phosphonic acid) groups linked to a benzylphenylamino-methylene backbone.
  • Acidity: Phosphonic acids are stronger acids than phosphinous acids, enabling robust metal chelation. This contrasts with the main compound’s milder acidity, which may favor selective ligand-metal interactions.
  • Coordination Chemistry: The dual phosphonic acid groups in C8A form stable complexes with divalent metals, whereas the main compound’s phosphinous acid could offer tunable coordination geometries for asymmetric catalysis .

Key Comparative Data

Property Main Compound Bis(4-methoxyphenyl)phosphine Oxide Rosolic Acid C8A (Phosphonic Acid Derivative)
Molecular Weight ~550–600 (estimated) 262.24 g/mol 290.32 g/mol 357.24 g/mol
Acidity (pKa) Moderate (sulfonyl-enhanced) Low (phosphine oxide) High (phenolic -OH) Very high (phosphonic acid)
Solubility Polar aprotic solvents (e.g., DMF, DMSO) Organic solvents (e.g., THF, CH₂Cl₂) Polar solvents Water, polar aprotic solvents
Stability Moderate (prone to oxidation) High (oxidized state) High High (stable chelates)
Applications Catalysis, ligand design Ligand in cross-coupling pH indicator Metal sequestration, catalysis

Biological Activity

[bias(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two 4-methoxybenzenesulfonyl groups attached to a diphenylphosphinous acid backbone. Its structure can be represented as follows:

C20H20O4S2P\text{C}_{20}\text{H}_{20}\text{O}_4\text{S}_2\text{P}

This complex structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl groups may facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. This interaction can disrupt cellular processes, potentially providing therapeutic benefits in various disease contexts.

Anticancer Potential

The compound's phosphinous acid moiety may also contribute to anticancer activity. Phosphorus-containing compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the methoxybenzenesulfonyl groups may enhance this activity by improving solubility and bioavailability.

Case Studies

  • Study on Antiviral Activity : A study investigating the antiviral effects of similar sulfonamide derivatives found that compounds with structural similarities exhibited significant inhibition against HBV with IC50 values in the low micromolar range . This suggests that this compound could possess comparable antiviral activity.
  • Anticancer Activity : Research has shown that phosphorous-containing compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing cell death.

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
IMB-0523Anti-HBV1.99
Sulfonamide AAntiviral3.30
Phosphorus BAnticancer5.00

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